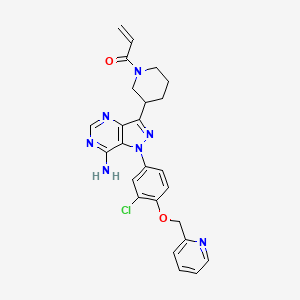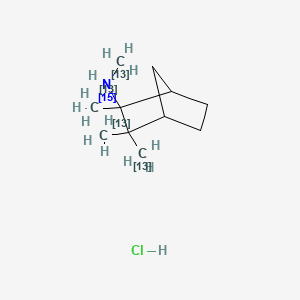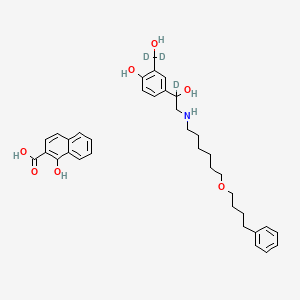
Salmeterol-d3 (xinafoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salmeterol-d3 (xinafoate): is a deuterated form of salmeterol xinafoate, which is a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of salmeterol in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Salmeterol itself is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of salmeterol xinafoate involves several steps. One common method starts with the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of sodium hydride in tetrahydrofuran to form an ether derivative. This intermediate is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylformamide to yield salmeterol .
Industrial Production Methods: Industrial production of salmeterol xinafoate typically involves the same synthetic routes but optimized for large-scale production. This includes the use of cheaper raw materials, reduction of process steps, and elimination of multi-step column chromatography. The reaction conditions are also made milder to facilitate industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Salmeterol-d3 (xinafoate) undergoes various chemical reactions, including:
Oxidation: Salmeterol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the aliphatic chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone or potassium carbonate in dimethylformamide are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of salmeterol can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Salmeterol-d3 (xinafoate) is used as an internal standard in analytical chemistry for the quantification of salmeterol in various samples. This helps in ensuring accurate and precise measurements in research and quality control .
Biology and Medicine: In biological and medical research, salmeterol-d3 (xinafoate) is used to study the pharmacokinetics and pharmacodynamics of salmeterol. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in the body .
Industry: In the pharmaceutical industry, salmeterol-d3 (xinafoate) is used in the development and quality control of inhalation products containing salmeterol. It ensures the consistency and efficacy of the final product .
Mecanismo De Acción
Salmeterol-d3 (xinafoate) acts as a long-acting beta-2 adrenergic receptor agonist. It binds to the beta-2 adrenergic receptors in the bronchial smooth muscle, leading to the activation of adenyl cyclase. This increases the concentration of cyclic adenosine monophosphate (cAMP), which in turn decreases the tone of the smooth muscle, causing bronchodilation . The deuterated form, salmeterol-d3, is used primarily for analytical purposes and does not have a direct therapeutic effect .
Comparación Con Compuestos Similares
Salmeterol (xinafoate): The non-deuterated form of salmeterol-d3 (xinafoate), used as a bronchodilator in the treatment of asthma and COPD.
Formoterol: Another long-acting beta-2 adrenergic receptor agonist used for similar therapeutic purposes.
Albuterol: A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms.
Uniqueness: Salmeterol-d3 (xinafoate) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. This labeling helps in distinguishing it from the non-deuterated form in mass spectrometry, ensuring accurate quantification .
Propiedades
Fórmula molecular |
C36H45NO7 |
|---|---|
Peso molecular |
606.8 g/mol |
Nombre IUPAC |
4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol;1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14)/i20D2,25D; |
Clave InChI |
XTZNCVSCVHTPAI-POZYVWGNSA-N |
SMILES isomérico |
[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


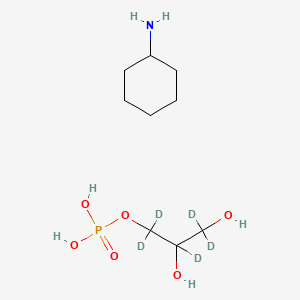
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
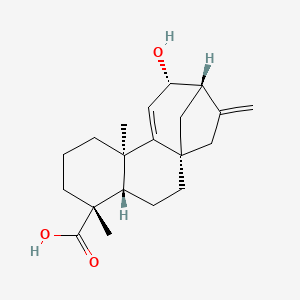
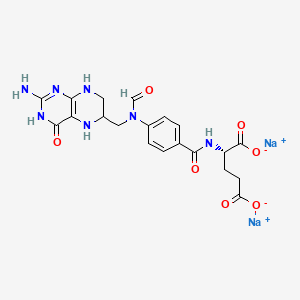
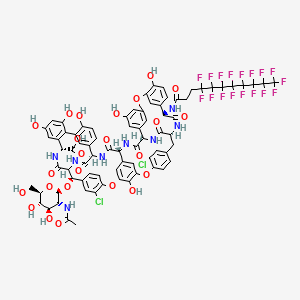
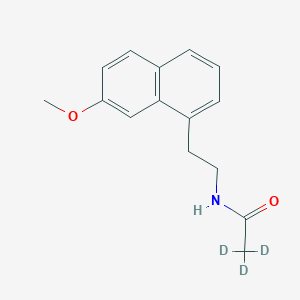
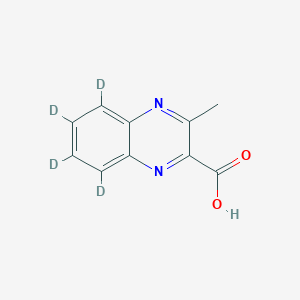

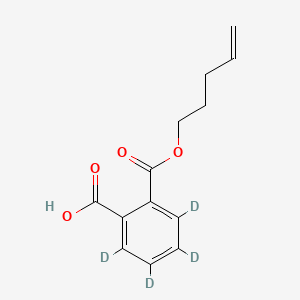
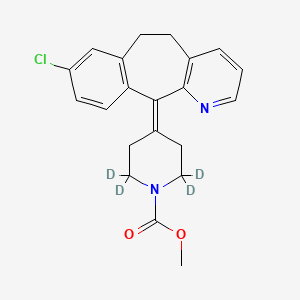
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)

